2-Cyanomethyl-5-methylbenzoic acid
Description
Contextualization of the Benzoic Acid Scaffold in Organic Synthesis
The benzoic acid scaffold, consisting of a benzene (B151609) ring attached to a carboxyl group, is a fundamental building block in organic synthesis. chemicalbook.com This structural motif is prevalent in numerous naturally occurring compounds and serves as a key intermediate in the production of a wide array of synthetic molecules. mdpi.comcymitquimica.com Its utility spans from the creation of pharmaceuticals and agrochemicals to the development of dyes and polymers. nbinno.com The reactivity of the carboxylic acid allows for a variety of transformations, including esterification, amidation, and reduction, while the aromatic ring can undergo electrophilic substitution reactions, enabling the introduction of further functional groups. This dual reactivity makes the benzoic acid scaffold a highly adaptable and valuable tool for chemists to construct complex molecular architectures. A wide range of pharmaceuticals, including local anesthetics like benzocaine (B179285) and diuretics such as furosemide, are synthesized using benzoic acid derivatives. chemicalbook.comcymitquimica.compreprints.org
Significance and Research Trajectories of Cyano- and Methyl-Substituted Benzoic Acids
The introduction of substituents onto the benzoic acid ring profoundly influences its chemical properties, such as acidity and reactivity. Cyano (-CN) and methyl (-CH₃) groups are particularly significant in this regard, and their effects are a subject of extensive study.
The cyano group is strongly electron-withdrawing, which increases the acidity of the benzoic acid by stabilizing the resulting carboxylate anion through inductive and resonance effects. researchgate.net This enhanced acidity and the reactivity of the nitrile group itself make cyano-substituted benzoic acids valuable intermediates in the synthesis of various heterocyclic compounds and other complex organic molecules. For instance, 5-cyano-2-methylbenzoic acid is noted for its high reactivity in coupling reactions.
Conversely, the methyl group is electron-donating, which generally decreases the acidity of benzoic acid compared to the unsubstituted parent compound. abovchem.com However, the position of the methyl group can lead to interesting steric effects. An ortho-substituted methyl group can cause the carboxylic acid group to twist out of the plane of the benzene ring, a phenomenon known as steric inhibition of resonance. nbinno.com This can, in some cases, increase the acidity relative to other positional isomers. nbinno.comuomustansiriyah.edu.iq Methyl-substituted benzoic acids, such as p-toluic acid, are important intermediates in the production of materials like polyester (B1180765) and are used in the synthesis of pharmaceuticals and agricultural chemicals. google.comnih.gov
Research in this area often focuses on leveraging these electronic and steric effects to fine-tune the properties of molecules for specific applications, such as designing catalysts, developing new synthetic methodologies, and creating novel bioactive compounds.
Research Landscape and Specific Focus on 2-Cyanomethyl-5-methylbenzoic Acid
While the broader classes of cyano- and methyl-substituted benzoic acids are well-studied, the specific isomer This compound (CAS Number: 99184-74-4) has a notably sparse research landscape. abovchem.com Publicly available scientific literature and patent databases show a significant lack of dedicated studies on its synthesis, properties, and potential applications. uni.lu
Chemical suppliers list it as a commercially available, albeit sometimes discontinued, compound intended for laboratory use, indicating that it has been synthesized but has not been the subject of extensive investigation. cymitquimica.com The limited available data primarily consists of its basic physicochemical properties, often from predictive models.
The lack of in-depth research on this compound stands in contrast to the significant body of work on other isomers. For example, research on cyanomethyl esters of substituted benzoic acids has been conducted to probe structure-activity relationships in acylation reactions. researchgate.net Furthermore, synthetic routes for related compounds, such as methyl 3-(cyanomethyl)benzoate, have been detailed, often involving the reaction of a bromomethyl-substituted benzoate (B1203000) with a cyanide salt. The synthesis of other related compounds, such as 2-(cyanomethyl)benzoic acid, has also been documented. chemicalbook.com
The study of this compound could be a potential area for future research, particularly in exploring how the interplay of the cyanomethyl and methyl groups at these specific positions on the benzene ring influences the compound's reactivity and biological activity.
Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 99184-74-4 | abovchem.com |
| Molecular Formula | C₁₀H₉NO₂ | abovchem.comuni.lu |
| Molecular Weight | 175.19 g/mol | abovchem.com |
| InChI Key | LYBVAXQPUFFPSQ-UHFFFAOYSA-N | cymitquimica.comuni.lu |
| Purity | 95-98% (as commercially available) | cymitquimica.comabovchem.com |
| Predicted XlogP | 1.5 | uni.lu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(cyanomethyl)-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-2-3-8(4-5-11)9(6-7)10(12)13/h2-3,6H,4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBVAXQPUFFPSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Cyanomethyl 5 Methylbenzoic Acid and Its Structural Analogues
Strategic Approaches to the Synthesis of 2-Cyanomethyl-5-methylbenzoic Acid
The synthesis of this compound (C₁₀H₉NO₂) can be approached through several strategic routes, primarily involving the construction of the cyanomethyl and carboxylic acid functionalities on a substituted benzene (B151609) ring.
Multistep Synthetic Routes from Aromatic Precursors
A common strategy for synthesizing this compound involves starting with a readily available aromatic precursor and introducing the necessary functional groups in a stepwise manner. One potential route starts from p-cresotinic acid (2-hydroxy-5-methylbenzoic acid). This process would involve the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with a cyanide source to introduce the cyanomethyl group.
Another approach could begin with 2-bromo-5-methylbenzoic acid. The bromo substituent can be displaced by a cyanide group through a nucleophilic substitution reaction, often catalyzed by a copper(I) cyanide salt in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. This method offers a direct way to introduce the cyano group at the desired position.
A third potential pathway could involve the use of 2-amino-5-methylbenzoic acid. Through a Sandmeyer-type reaction, the amino group can be converted into a diazonium salt, which is then reacted with a copper(I) cyanide to yield the desired cyanomethyl-substituted benzoic acid.
Functional Group Interconversion Strategies
Functional group interconversion (FGI) provides an alternative set of strategies for the synthesis of this compound. These methods focus on transforming existing functional groups on the aromatic ring into the desired cyanomethyl and carboxyl moieties.
One such strategy could involve the oxidation of a 2-ethyl-5-methylbenzonitrile. The ethyl group at the 2-position could be selectively oxidized to a carboxylic acid, while the nitrile group at the 5-position remains intact.
Conversely, a route could start from 2,5-dimethylbenzoic acid. One of the methyl groups would need to be selectively functionalized, for example, through radical bromination to form a bromomethyl group, which can then be converted to the cyanomethyl group via nucleophilic substitution with a cyanide salt. The other methyl group would then be oxidized to the carboxylic acid. The challenge in this approach lies in achieving regioselective functionalization of the two methyl groups.
Synthesis of Related Cyanomethyl-Substituted Benzoic Acid Derivatives
The synthetic methodologies for this compound can be extended to prepare a variety of related cyanomethyl-substituted benzoic acid derivatives.
Preparation of 2-(Cyanomethyl)benzoic Acid and its Substituted Variants
The synthesis of 2-(cyanomethyl)benzoic acid (C₉H₇NO₂) has been well-documented. chemicalbook.comguidechem.comevitachem.com A prevalent method involves the alkaline hydrolysis of indanone oxime derivatives. Another common approach starts with a benzoate (B1203000) derivative bearing a bromomethyl or chloromethyl group at the ortho position, which undergoes nucleophilic substitution with a cyanide source. evitachem.com Subsequent hydrolysis of the resulting ester yields 2-(cyanomethyl)benzoic acid. evitachem.com
| Starting Material | Reagents | Product | Reference |
| 2-Hydroxyimino-1-indanone | 1. NaOH, H₂O, 50°C 2. p-Toluenesulfonyl chloride 3. HCl (to pH 3-4) | 2-(Cyanomethyl)benzoic Acid | chemicalbook.com |
| Benzoate with o-halomethyl group | 1. Cyanide source 2. Hydrolysis | 2-(Cyanomethyl)benzoic Acid | evitachem.com |
Synthetic Routes to 2-Amino-5-cyano-3-methylbenzoic Acid
The synthesis of 2-amino-5-cyano-3-methylbenzoic acid (C₉H₈N₂O₂) often involves the cyanation of a corresponding halogenated precursor. google.comgoogle.com For instance, a bromo-substituted 2-amino-3-methylbenzoic acid derivative can be reacted with copper(I) cyanide to introduce the cyano group at the 5-position. google.comgoogle.com Another method involves the reaction of 2-amino-5-cyano-3-methylbenzoic acid esters or diesters with methylamine. google.com These esters or diesters can be obtained from the corresponding bromine compounds through cyanation with copper(I) cyanide. google.comgoogle.com The initial bromine compounds are readily prepared by brominating with a mixture of hydrogen bromide and hydrogen peroxide. google.comgoogle.com
| Precursor | Reagents | Product | Reference |
| 2-Amino-5-bromo-3-methylbenzoic acid derivative | CuCN | 2-Amino-5-cyano-3-methylbenzoic Acid | google.comgoogle.com |
| 2-Amino-5-cyano-3-methylbenzoic acid ester/diester | Methylamine | 2-Amino-5-cyano-N,3-dimethylbenzamide | google.com |
Methodologies for Other Ring-Substituted Cyanomethylbenzoic Acids (e.g., 3-(Cyanomethyl)benzoic acid, 4-(Cyanomethyl)benzoic acid)
The synthesis of other isomers, such as 3-(cyanomethyl)benzoic acid and 4-(cyanomethyl)benzoic acid (C₉H₇NO₂), follows similar principles. uni.lu For the synthesis of methyl 3-(cyanomethyl)benzoate, a common intermediate, 3-bromomethyl-benzoic acid methyl ester is reacted with potassium cyanide in DMF. Another route to methyl 3-(cyanomethyl)benzoate starts from m-toluic acid, which is first converted to m-toluoyl chloride and then chlorinated to yield m-chloromethylbenzoyl chloride, followed by esterification and cyanation. google.com
For 4-(cyanomethyl)benzoic acid, a possible synthetic route involves the reaction of 4-(bromomethyl)benzoate (B8499459) with a cyanide source, followed by hydrolysis of the ester. Another approach could start from 4-aminobenzoic acid, which can be converted to 4-cyanobenzoic acid via the Sandmeyer reaction, and then the cyanomethyl group can be introduced.
| Compound | Starting Material | Key Steps | Reference |
| Methyl 3-(cyanomethyl)benzoate | 3-Bromomethyl-benzoic acid methyl ester | Reaction with potassium cyanide in DMF | |
| Methyl 3-(cyanomethyl)benzoate | m-Toluic acid | Acylation, chlorination, esterification, cyanation | google.com |
| 4-(Cyanomethyl)benzoic acid | 4-(Bromomethyl)benzoate | Cyanation followed by hydrolysis | - |
| 4-(Cyanomethyl)benzoic acid | 4-Aminobenzoic acid | Sandmeyer reaction to introduce cyano group, followed by introduction of cyanomethyl group | - |
Preparation of Key Intermediates Derived from this compound
The conversion of this compound into more reactive intermediates is a crucial step for further chemical elaboration, particularly for the synthesis of amide derivatives. Acid chlorides are primary examples of such activated intermediates.
The preparation of 2-(cyanomethyl)-5-methylbenzoyl chloride from its parent carboxylic acid is a standard acid activation procedure. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). This method is well-established for the synthesis of various substituted benzoyl chlorides. prepchem.comgoogle.com
A general procedure, based on analogous preparations, involves refluxing this compound with an excess of thionyl chloride. prepchem.com The reaction is heated for a period, typically 1 to 2 hours, to ensure complete conversion. After the reaction, the excess thionyl chloride is removed under reduced pressure. To ensure all traces of the volatile reagent are eliminated, a co-distillation with an inert solvent like benzene may be performed. prepchem.com The final product, 2-(cyanomethyl)-5-methylbenzoyl chloride, is obtained as a residue which can be purified by distillation or crystallization. A patent for a similar compound, 3,5-dimethylbenzoyl chloride, specifies a carefully controlled, staged heating process to improve purity and reduce waste on an industrial scale. google.com
N-(Cyanomethyl)-2-fluoro-5-methyl-N-phenylbenzamide is a benzamide (B126) derivative that has been noted for its potential biological activities. Its synthesis involves the formation of an amide bond between an activated carboxylic acid derivative and an amine. The fluorine atom at the 2-position is known to enhance electronegativity, while the cyanomethyl group can contribute to electron-withdrawing effects.
The derivatization process would typically involve the reaction of a corresponding activated benzoyl chloride, such as 2-fluoro-5-methylbenzoyl chloride, with N-phenyl-2-aminoacetonitrile. This nucleophilic acyl substitution reaction is a fundamental and widely used method for constructing amide linkages in organic synthesis. The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards the product. The precise reaction conditions, including solvent, temperature, and choice of base, are critical for optimizing the yield and purity of the final N-(cyanomethyl)-2-fluoro-5-methyl-N-phenylbenzamide product.
Advanced Synthetic Techniques and Process Optimization
To improve efficiency, yield, and environmental footprint, advanced synthetic methods are increasingly being explored for the preparation of complex organic molecules. These techniques offer significant advantages over classical synthetic approaches.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net The primary advantage of microwave heating is the rapid and efficient energy transfer directly to polar molecules in the reaction mixture, leading to a significant reduction in reaction times, often from hours to minutes, and frequently resulting in higher product yields and cleaner reaction profiles. nih.gov
This technology has been successfully applied to the synthesis of amides from carboxylic acids or their esters. researchgate.netnih.gov For instance, in a study on the synthesis of 4-arylazo-5-hydroxy-benzamide derivatives, microwave irradiation drastically reduced the reaction time to 3 minutes, compared to 2 hours under conventional heating, while also improving the yield. nih.gov The use of polar solvents is known to accelerate this effect, as they absorb microwave energy more efficiently. nih.gov
The following table, based on data from a study on the synthesis of benzamide derivatives, illustrates the typical improvements observed with microwave-assisted synthesis compared to conventional heating. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Entry | Solvent | Method | Time | Yield (Product 3a) | Yield (Byproduct 4a) |
|---|---|---|---|---|---|
| 1 | Methanol (B129727) | Thermal (40°C) | 2 h | 50% | 40% |
This data clearly demonstrates the potential of microwave-assisted synthesis for the rapid and efficient production of analogues of this compound.
Electrosynthesis offers a unique approach to chemical transformations by using electricity to drive reactions, often avoiding the need for harsh reagents and providing high levels of control. researchgate.net In the context of synthesizing nitrile-containing compounds, electrochemical methods are being developed as green alternatives.
One novel approach involves the direct cyanation of benzoic acids to form benzonitriles through paired electrosynthesis in liquid ammonia (B1221849). rsc.org In this system, the benzoic acid is first electrochemically reduced at the cathode to benzyl (B1604629) alcohol. Concurrently, an iodide salt in the electrolyte is oxidized at the anode to iodine. These two products then react chemically in the liquid ammonia solvent to yield the final benzonitrile (B105546) product. rsc.org This method allows for the direct conversion of a carboxylic acid to a nitrile at room temperature without the use of toxic cyanide reagents or expensive metal catalysts. rsc.org While this specific example demonstrates a conversion to benzonitrile rather than a cyanomethylation, it highlights the potential of electrosynthesis to perform challenging transformations on benzoic acid scaffolds under environmentally benign conditions.
Transitioning a synthetic route from the laboratory to an industrial scale requires careful consideration of factors such as cost, safety, efficiency, and waste reduction. For the synthesis of this compound and its derivatives, process optimization is key.
Cross-Electrophile Coupling Strategies Applied to Aromatic Nitriles and Carboxylic Acids
Cross-electrophile coupling has emerged as a powerful and modern strategy for the formation of carbon-carbon (C-C) bonds, offering significant advantages over traditional cross-coupling methods that necessitate the use of pre-formed organometallic nucleophiles. rsc.orgacs.org This innovative approach directly couples two distinct electrophiles, such as an aryl halide and an alkyl halide, thereby streamlining synthetic pathways by utilizing starting materials that are often more stable, cheaper, and more readily available. wikipedia.orgorgsyn.org For the synthesis of molecules like this compound, this methodology provides a direct route for forging the key C(sp²)–C(sp³) bond between the aromatic ring and the cyanomethyl group.
The advancement of nickel-catalyzed reductive cross-coupling has been pivotal to the success of this strategy. researchgate.net Nickel catalysts are uniquely capable of modulating between different oxidation states, which is essential for activating both aryl and alkyl electrophiles and promoting selective C-C bond formation. researchgate.net The general mechanism, while still a subject of active investigation, is understood to involve the generation of a low-valent nickel complex that selectively reacts with the aryl electrophile (e.g., a halogenated benzoic acid derivative). orgsyn.orgwisc.edu Concurrently, the alkyl electrophile is converted into an alkyl radical. This radical is then captured by the organonickel intermediate, leading to a high-valent nickel species that undergoes rapid reductive elimination to yield the desired cross-coupled product and regenerate the active nickel catalyst. orgsyn.orgwisc.edu
A significant evolution in this field is the integration of photoredox catalysis with nickel catalysis. digitellinc.comacs.orgchemrxiv.org This dual catalytic system employs visible light to initiate the reaction under exceptionally mild conditions. chemrxiv.orgacs.org The photocatalyst, upon light absorption, can generate the necessary radical intermediates from the electrophiles, which then enter the nickel catalytic cycle. nih.gov This synergistic approach expands the reaction's scope and functional group tolerance, accommodating sensitive moieties like nitriles and carboxylic acids that might be incompatible with harsher reaction conditions. chemrxiv.org
Decarboxylative cross-coupling represents another powerful variant within this class of reactions, where a carboxylic acid itself serves as a stable, readily available aryl or alkyl precursor. rsc.orgmagtech.com.cn In these transformations, the carboxyl group is extruded as carbon dioxide (CO₂), and a new C-C bond is formed in its place. rsc.orgthieme-connect.com This strategy avoids the need for pre-halogenated substrates, aligning with the principles of green chemistry by utilizing ubiquitous feedstocks and generating minimal waste. magtech.com.cnnih.gov While direct synthesis of this compound would typically involve coupling a halo-benzoic acid with a cyanomethyl electrophile, decarboxylative methods highlight the versatility of using carboxylic acid functionalities as coupling partners. thieme-connect.comnih.gov
The selectivity of cross-coupling over undesired homo-coupling (e.g., aryl-aryl or alkyl-alkyl) is a critical challenge that has been addressed through careful ligand design and the use of specific additives. acs.orgresearchgate.net Ligands such as bipyridines, phenanthrolines, and more recently developed pyridine-2,6-bis(N-cyanocarboxamidine) (PyBCamCN) are crucial for stabilizing the nickel catalyst and controlling its reactivity. researchgate.netacs.org Additionally, halide salt additives can play a co-catalytic role, modulating the reactivity of the alkyl electrophiles to ensure efficient and selective cross-coupling. researchgate.netacs.org
The research findings below illustrate the scope and conditions for various nickel-catalyzed cross-electrophile coupling reactions relevant to the synthesis of complex aromatic structures.
| Catalyst System & Ligand | Coupling Partners (Electrophiles) | Reductant / Energy Source | Key Features & Scope | Citation |
|---|---|---|---|---|
| Nickel Catalyst / PyBCamCN Ligand | Aryl Chlorides & Primary Alkyl Chlorides | Chemical Reductant (e.g., Zn, Mn) with Iodide/Bromide additive | Enables the coupling of abundant and stable chloride electrophiles. The ligand and halide co-catalyst are key to achieving high selectivity and yield. | researchgate.netacs.org |
| Ni / Photoredox Dual Catalysis | Aryl Iodides & Racemic Epoxides | Visible Light / Organic Photocatalyst | Provides enantioselective access to chiral 2,2-diarylethanols from racemic starting materials through a stereoconvergent mechanism. | digitellinc.comacs.org |
| Nickel Catalyst / Bipyridine or Phenanthroline Ligand | Aryl Halides & Alkyl Halides | Zn or Mn Reductant | A foundational system for C(sp²)–C(sp³) bond formation. The mechanism involves both polar and radical steps to ensure cross-selectivity. | acs.orgorgsyn.org |
| Ni / Photoredox Dual Catalysis | Organohalides & N-(acyloxy)phthalimide Esters (from Carboxylic Acids) | Visible Light / Phenyl Formate (as CO source) | A carbonylative coupling to produce unsymmetrical ketones. Demonstrates the use of carboxylic acid derivatives as electrophilic partners. | acs.org |
| Ni / Photoredox Dual Catalysis | DNA-tagged Aryl Iodides & Alkyl Bromides | Visible Light / Pyridyl bis(carboxamidine) Ligand | Demonstrates compatibility with highly complex biological molecules (DNA), enabling library synthesis in aqueous media. | nih.gov |
| Nickel Catalyst / Bipyridine Ligand | Activated Carboxylic Acids (O-pyridyl esters) & Activated Alkyl Groups (from amines/alcohols) | Heat (to purge CO) | A decarbonylative coupling that forms C(sp²)–C(sp³) bonds from carboxylic acid and amine/alcohol derivatives, avoiding amide bond formation. Tolerates nitriles. | chemrxiv.orgresearchgate.net |
Chemical Reactivity and Mechanistic Investigations of 2 Cyanomethyl 5 Methylbenzoic Acid
Transformations of the Carboxylic Acid Functionality
The carboxylic acid group in 2-cyanomethyl-5-methylbenzoic acid is a versatile handle for various chemical modifications, including esterification, amidation, and conversion to acyl halides.
Esterification Reactions
Esterification of carboxylic acids is a fundamental transformation in organic synthesis. For this compound, this can be achieved through several methods. A common laboratory-scale approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. For instance, the reaction with methanol (B129727) under acidic conditions yields methyl 2-cyanomethyl-5-methylbenzoate. google.com
Industrial-scale esterifications may employ solid acid catalysts to simplify product purification and catalyst recovery. For example, a Zr/Ti solid acid catalyst has been used for the esterification of benzoic acid derivatives with methanol, demonstrating high efficiency and reusability. mdpi.com The reaction mechanism typically involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol. Subsequent elimination of water yields the ester.
Another method for synthesizing cyanomethyl esters involves the reaction of a carboxylic acid with a cyanomethyl halide, such as cyanomethyl bromide, in the presence of a base like potassium carbonate in a solvent like N,N-dimethylformamide (DMF). chemicalbook.com
Table 1: Examples of Esterification Reactions
| Reactant | Reagent | Product |
|---|---|---|
| This compound | Methanol, Acid Catalyst | Methyl 2-cyanomethyl-5-methylbenzoate |
| Benzoic acid | Cyanomethyl bromide, K2CO3 | Cyanomethyl benzoate (B1203000) chemicalbook.com |
Amidation Reactions and Derivative Formation
Amide bond formation is a critical reaction in medicinal chemistry and materials science. The carboxylic acid functionality of this compound can be converted to an amide by reaction with an amine. This transformation often requires the use of a coupling reagent to activate the carboxylic acid.
One of the most effective and widely used coupling reagents is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). luxembourg-bio.comwikipedia.org HATU, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534), converts the carboxylic acid into a highly reactive OAt-active ester. wikipedia.orgsigmaaldrich.com This intermediate then readily reacts with a primary or secondary amine to form the corresponding amide. The high efficiency of HATU is attributed to the anchimeric assistance provided by the pyridine (B92270) nitrogen atom, which stabilizes the transition state. wikipedia.orgsigmaaldrich.com
Other coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are also commonly used for amide and ester formation from carboxylic acids. peptide.com
Table 2: Common Coupling Reagents for Amidation
| Reagent | Description |
|---|---|
| HATU | A highly efficient uronium/guanidinium-based coupling reagent that forms a reactive OAt-active ester. luxembourg-bio.comwikipedia.orgsigmaaldrich.compeptide.com |
| HBTU | Similar to HATU but generally considered slightly less reactive. peptide.com |
| DCC/DIC | Carbodiimide-based reagents commonly used for the synthesis of amides and esters. peptide.com |
| PyBOP | A phosphonium-based reagent that forms an active ester. sigmaaldrich.com |
Formation of Acyl Halides
The conversion of the carboxylic acid to an acyl halide, typically an acyl chloride, provides a more reactive intermediate for subsequent nucleophilic acyl substitution reactions. This transformation is generally achieved by treating this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
The reaction with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The use of oxalyl chloride, often with a catalytic amount of DMF, is another effective method that produces gaseous byproducts (CO, CO₂, and HCl), simplifying purification. The resulting 2-cyanomethyl-5-methylbenzoyl chloride is a versatile precursor for the synthesis of esters, amides, and other carboxylic acid derivatives under milder conditions than those required for the direct reaction of the carboxylic acid. The reaction of a carboxylic acid halide with an alpha-hydroxynitrile can also be used to prepare cyanomethyl esters. google.com
Reactivity of the Nitrile (Cyanomethyl) Group
The nitrile group in this compound offers a distinct set of reactive possibilities, primarily centered around reduction and hydrolysis.
Reduction Pathways to Amines
The nitrile group can be reduced to a primary amine, providing a pathway to synthesize valuable building blocks. This reduction can be accomplished using various reducing agents. Catalytic hydrogenation, employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂), under a hydrogen atmosphere is a common method.
Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce nitriles to primary amines. The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by successive hydride transfers to form an imine anion intermediate, which is then further reduced to the amine upon workup.
Hydrolysis and Related Nucleophilic Additions to the Nitrile
The nitrile group can undergo hydrolysis to form either a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.com This transformation proceeds via nucleophilic addition of water to the carbon-nitrogen triple bond.
Under acidic conditions, the nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. lumenlearning.comlibretexts.org The initial product is an imidic acid, which then tautomerizes to an amide. libretexts.org Further hydrolysis of the amide under the acidic conditions leads to the formation of a carboxylic acid and an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk
In basic hydrolysis, a strong nucleophile like the hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.org The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. libretexts.org Continued hydrolysis of the amide under basic conditions yields a carboxylate salt and ammonia (B1221849). chemguide.co.uk Acidification of the reaction mixture is then necessary to obtain the free carboxylic acid. chemguide.co.uk Careful control of the reaction conditions, such as temperature and reaction time, can sometimes allow for the isolation of the intermediate amide. youtube.com
Table 3: Hydrolysis Products of the Nitrile Group
| Conditions | Intermediate | Final Product |
|---|---|---|
| Acidic (e.g., H₂O, H⁺, heat) | Amide | Carboxylic Acid, Ammonium Salt lumenlearning.comlibretexts.orgchemguide.co.uk |
| Basic (e.g., NaOH, H₂O, heat) | Amide | Carboxylate Salt, Ammonia lumenlearning.comlibretexts.orgchemguide.co.uk |
Nucleophilic Substitution Reactions Involving the α-Methylene of the Cyanomethyl Group
The α-methylene group of the cyanomethyl substituent in this compound is activated by the adjacent electron-withdrawing nitrile group, making it susceptible to nucleophilic attack. While specific studies on this compound are not extensively detailed in the provided results, the reactivity can be inferred from related compounds. For instance, in the synthesis of 5-cyanomethyl-2-methoxybenzoic acid, a key step involves the reaction of 2-methoxybenzoic acid with a cyanomethylating agent. evitachem.com This process typically proceeds under basic conditions, utilizing a base like sodium hydride or potassium carbonate to deprotonate the α-methylene group, forming a carbanion. evitachem.com This carbanion then acts as a nucleophile. evitachem.com
Similarly, the cyanomethyl group in methyl 5-(cyanomethyl)-2-hydroxybenzoate is described as an electrophile, capable of reacting with nucleophiles such as thiols or amines. evitachem.com This suggests that the α-methylene protons can be abstracted, enabling substitution reactions at this position. The general mechanism involves the formation of a resonance-stabilized carbanion, which can then react with various electrophiles.
Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitutions
The benzene (B151609) ring of this compound possesses two activating groups, the methyl group, and the cyanomethyl group (which is deactivating), and a deactivating carboxylic acid group. The positions of these substituents direct incoming electrophiles to specific locations on the ring.
Halogenation Studies (e.g., chlorination of related methylbenzoic acids)
Specific halogenation studies on this compound were not found in the search results. However, the principles of electrophilic aromatic substitution on substituted benzoic acids provide a framework for predicting reactivity. The methyl group is an ortho-, para-director, while the carboxylic acid and cyanomethyl groups are meta-directors. The directing effects of these groups would influence the regioselectivity of halogenation. For comparison, the bromination of alkylbenzene side chains can occur under radical conditions, indicating that the benzylic position is susceptible to halogenation. libretexts.org
Nitration Studies
The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. While direct nitration studies on this compound are not detailed, the nitration of related compounds provides insight. For example, the synthesis of 2-nitro-1,1-bis(phenylalkylthio)ethene derivatives involves intramolecular cyclization in trifluoromethanesulfonic acid, where an electrophilic intermediate reacts with a tethered phenyl ring. researchgate.net In the context of this compound, the positions for nitration would be determined by the combined directing effects of the existing substituents.
Oxidation Reactions of the Aromatic Nucleus
The aromatic ring of benzene is generally resistant to strong oxidizing agents. openstax.orglibretexts.org However, the presence of alkyl side chains can dramatically alter this reactivity. openstax.orglibretexts.org The benzylic carbon of the alkyl group is particularly susceptible to oxidation, typically converting the entire side chain into a carboxylic acid group. libretexts.orgopenstax.orglibretexts.org This is a common method for preparing substituted benzoic acids. libretexts.org For instance, butylbenzene (B1677000) is oxidized to benzoic acid using potassium permanganate (B83412). openstax.orglibretexts.org This type of oxidation is also used industrially, such as in the production of terephthalic acid from p-xylene. openstax.orglibretexts.org
In the case of this compound, the methyl group attached to the benzene ring would be the primary site for this type of oxidation. Strong oxidizing agents like potassium permanganate or chromic acid would likely convert the methyl group into a second carboxylic acid group, yielding a dicarboxylic acid. youtube.com The cyanomethyl group's reactivity under these strong oxidizing conditions would also need to be considered. It is important to note that for this side-chain oxidation to occur, the benzylic position must have at least one hydrogen atom. openstax.orglibretexts.orgyoutube.com
| Reactant | Oxidizing Agent | Product | Reference |
| Butylbenzene | Potassium Permanganate | Benzoic Acid | openstax.orglibretexts.org |
| p-Xylene | Air, Co(III) catalyst | Terephthalic Acid | openstax.orglibretexts.org |
| Toluene | Chromic Acid/Potassium Permanganate | Benzoic Acid | youtube.com |
Cyclization Reactions and Heterocycle Formation
Intramolecular Cyclizations Leading to Fused Ring Systems
Intramolecular cyclization reactions involving the functional groups of this compound can lead to the formation of various fused heterocyclic systems. The presence of the carboxylic acid, nitrile, and the activated methylene (B1212753) group provides multiple reactive sites for cyclization.
For example, intramolecular cyclization of N-cyano sulfoximines can be promoted by metal-free halogenated anhydrides like trifluoroacetic anhydride (B1165640) (TFAA). nih.gov This reagent activates the N-cyano group, facilitating intramolecular attack to form thiadiazinone 1-oxides. nih.gov A similar activation of the nitrile group in this compound could potentially lead to cyclization with the carboxylic acid or the aromatic ring.
Furthermore, studies on the intramolecular cyclization of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates have shown the formation of benz[f]isoindoline derivatives. rsc.org These reactions can proceed through various mechanisms, including Diels-Alder reactions and additions of water under metal-free conditions. rsc.org In another example, 1-(ω-Phenylalkyl)-2-(nitromethylene)pyrrolidines undergo intramolecular cyclization in triflic acid to form tricyclic iminium compounds. researchgate.net This occurs via an electrophilic aromatic substitution mechanism. researchgate.net These examples highlight the potential for this compound to undergo intramolecular cyclization to form complex fused ring systems, depending on the reaction conditions and reagents employed.
| Starting Material | Reagents/Conditions | Product | Reaction Type |
| N-cyano sulfoximines | Trifluoroacetic anhydride | Thiadiazinone 1-oxides | Intramolecular cyclization nih.gov |
| Arylpropargyl amides of fumaramides | Base (Et3N or DBU), heat | Benz[f]isoindoline derivatives | Intramolecular Diels-Alder rsc.org |
| 1-(ω-Phenylalkyl)-2-(nitromethylene)pyrrolidines | Triflic acid | Tricyclic iminium compounds | Electrophilic aromatic substitution researchgate.net |
Applications in the Synthesis of Tetrahydroisoquinolone and Dihydroisoquinoline Scaffolds
2-Cyanomethylbenzoic acid is a key precursor for the synthesis of 3-substituted-1,2-dihydro-1-isoquinolinone derivatives. A straightforward, one-stage method involves the condensation of 2-cyanomethylbenzoic acid with various primary and secondary amines. tandfonline.comresearchgate.net This reaction provides access to a library of isoquinolinones, which are important structural motifs in medicinal chemistry. For instance, condensation with arylamines has been used to produce 3-arylamino-1,2-dihydro-1-isoquinolones. researchgate.net
The methylated analog, this compound, is also employed in the construction of more complex molecular architectures. In one patented synthesis, this compound was first converted to its acid chloride by treatment with oxalyl dichloride in tetrahydrofuran. epo.org The subsequent reaction of this intermediate with an amine component leads to the formation of elaborate structures containing a core related to the tetrahydroisoquinoline framework. epo.org
The general utility of the cyanomethylbenzoic acid scaffold is further highlighted by the reaction of its methyl ester with salicylic (B10762653) aldehydes in the presence of sodium methylate to produce derivatives of the 5H-chromeno[2,3-c]isoquinoline system. researchgate.net
| Starting Material | Reagent(s) | Product Scaffold | Reference |
| 2-Cyanomethylbenzoic acid | Primary or Secondary Amines | 3-Amino-1,2-dihydro-1-isoquinolinone | tandfonline.comresearchgate.net |
| This compound | 1. Oxalyl dichloride2. Amine | Complex Tetrahydroisoquinoline derivative | epo.org |
| 2-Cyanomethylbenzoic acid methyl ester | Salicylic Aldehydes, NaOMe | 5H-Chromeno[2,3-c]isoquinoline | researchgate.net |
Contributions to Quinazolinone Synthesis Libraries
A review of the available scientific literature did not yield specific examples of this compound being used as a direct precursor for the synthesis of quinazolinone scaffolds.
Role in the Formation of Other Nitrogen-Containing Heterocycles (e.g., pyrimidinone derivatives, thiazolidinones)
The reactivity of 2-Cyanomethylbenzoic acid extends to the synthesis of fused pyrimidinone systems. Specifically, it has been used to create thieno[3,4-d]pyrimidinone derivatives. ekb.eg The reaction of 2-cyanomethylbenzoic acid with methyl 3-aminothiophenehydrochloride-4-carboxylate in the presence of triethylamine affords 2-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-2-yl)methylbenzoic acid in good yield. ekb.eg This transformation demonstrates the utility of the cyanomethyl group in forming the pyrimidinone ring fused to another heterocycle.
Detailed searches of the scientific literature did not provide instances of this compound being utilized in the synthesis of thiazolidinone rings.
Detailed Mechanistic Elucidation of Key Transformations
Understanding the reaction mechanisms, intermediates, and transition states involved in the transformations of this compound is crucial for optimizing reaction conditions and expanding its synthetic utility.
Investigation of Reaction Pathways Using Kinetic and Thermodynamic Data
Specific kinetic or thermodynamic data, such as reaction rates or activation energies, for the cyclization reactions of this compound were not available in the reviewed literature. Such studies would be valuable in providing deeper quantitative insight into the reaction pathways.
Study of Intermediates and Transition States
Mechanistic studies have provided insight into the species formed during reactions involving 2-cyanomethylbenzoic acids. In the synthesis of 3-aminoisoquinolin-1(2H)-ones from 2-cyanomethylbenzoic acid and amines, a side reaction is sometimes observed, particularly with benzylamine (B48309) derivatives. researchgate.net This side reaction leads to the formation of 2-substituted-isoquinoline-1,3(2H,4H)-diones and is proposed to occur through the hydrolysis of a hydrolytically-unstable intermediate, specifically a derivative of 2-(2-amino-2-iminoethyl)benzoic acid. researchgate.net
Furthermore, investigations into the photochemical formation of 2-cyanomethylbenzoic acid from 2,2-diazido-2,3-dihydroinden-1-one have identified key reactive intermediates. acs.orgresearchgate.net Laser flash photolysis of the starting azide (B81097) in acetonitrile (B52724) revealed that the reaction proceeds via a Norrish Type I (α-cleavage) reaction to form a triplet biradical intermediate with a lifetime of approximately 400 nanoseconds. acs.orgresearchgate.net While this study describes the formation of, rather than a reaction of, 2-cyanomethylbenzoic acid, the identification of a biradical intermediate highlights a fundamental bond-cleavage pathway associated with the molecule's structural backbone.
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy would be the primary technique for elucidating the molecular structure of 2-cyanomethyl-5-methylbenzoic acid in solution. This would involve a suite of experiments to assign the proton and carbon signals and to establish connectivity within the molecule.
Proton (¹H) NMR Spectral Analysis for Chemical Shift and Coupling Pattern Assignment
A ¹H NMR spectrum would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns (singlets, doublets, etc.) revealing their substitution pattern on the benzene (B151609) ring. The benzylic protons of the cyanomethyl group would likely appear as a singlet in the range of δ 3.5-4.5 ppm. The methyl group protons would also produce a singlet, but at a more upfield position, typically around δ 2.3-2.5 ppm. The acidic proton of the carboxylic acid group would be a broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration.
Carbon (¹³C) NMR Spectral Analysis for Aromatic and Aliphatic Carbons
The ¹³C NMR spectrum would provide information on the number of unique carbon environments. For this compound, one would expect to observe signals for the carboxyl carbon (δ 165-185 ppm), the nitrile carbon (δ 115-125 ppm), the aromatic carbons (δ 120-145 ppm), the cyanomethyl carbon (δ 20-30 ppm), and the methyl carbon (around δ 20 ppm). The specific chemical shifts would be influenced by the electronic effects of the substituents on the aromatic ring.
Heteronuclear NMR (e.g., ¹⁹F NMR for fluorinated analogues)
In the case of fluorinated analogues of this compound, ¹⁹F NMR spectroscopy would be a crucial tool. The chemical shifts of the fluorine atoms would provide insights into their electronic environment, and coupling between fluorine and adjacent protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) would help to confirm their position on the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight and for gaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound (C₁₀H₉NO₂). This would allow for the confirmation of its elemental composition with a high degree of accuracy.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that is well-suited for analyzing carboxylic acids. In positive ion mode, adducts such as [M+H]⁺ and [M+Na]⁺ would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ would be the primary species observed. While experimental data is unavailable, predicted collision cross section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this compound. uni.lu
Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 176.07060 | 137.9 |
| [M+Na]⁺ | 198.05254 | 148.4 |
| [M-H]⁻ | 174.05604 | 140.6 |
| [M+NH₄]⁺ | 193.09714 | 155.8 |
| [M+K]⁺ | 214.02648 | 145.3 |
| [M+H-H₂O]⁺ | 158.06058 | 126.3 |
| [M+HCOO]⁻ | 220.06152 | 156.9 |
| [M+CH₃COO]⁻ | 234.07717 | 191.7 |
Tandem mass spectrometry (MS/MS) experiments on the precursor ions would be necessary to induce fragmentation. The resulting fragmentation pattern would provide valuable information about the connectivity of the molecule. For example, the loss of water (H₂O), carbon monoxide (CO), and the cyano group (CN) would be expected fragmentation pathways.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique essential for separating volatile compounds and confirming their identity. In the analysis of this compound, the gas chromatograph separates the compound from any residual solvents, starting materials, or by-products from its synthesis. The separated compound then enters the mass spectrometer, which ionizes it and separates the resulting ions based on their mass-to-charge (m/z) ratio.
This analysis is crucial for confirming the molecular weight of the compound (175.19 g/mol ) abovchem.com. The mass spectrum would exhibit a molecular ion peak corresponding to this weight. Furthermore, the fragmentation pattern observed in the mass spectrum provides a unique fingerprint, offering structural confirmation by showing the loss of specific fragments, such as the carboxyl group or parts of the cyanomethyl side chain. While specific experimental GC-MS data for this exact compound is not widely published, predicted collision cross section values for various adducts are available, which can aid in its identification uni.lu. The technique is widely used for the analysis of various chemical mixtures and the identification of bioactive constituents thepharmajournal.comphcogj.complantarchives.org.
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 176.07060 | 137.9 |
| [M+Na]⁺ | 198.05254 | 148.4 |
| [M-H]⁻ | 174.05604 | 140.6 |
| [M+NH₄]⁺ | 193.09714 | 155.8 |
| [M+K]⁺ | 214.02648 | 145.3 |
Data sourced from PubChem uni.lu.
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy methods are employed to probe the functional groups and electronic structure of the molecule.
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. When this compound is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum.
The FT-IR spectrum of this compound is expected to show several key absorption bands:
Carboxylic Acid Group (-COOH): A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration. The C=O (carbonyl) stretching vibration will appear as a strong, sharp peak, typically between 1700-1725 cm⁻¹.
Nitrile Group (-C≡N): A sharp, medium-intensity absorption corresponding to the C≡N stretching vibration is expected around 2240-2260 cm⁻¹.
Aromatic Ring: C-H stretching vibrations for the substituted benzene ring will appear just above 3000 cm⁻¹. Aromatic C=C stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.
Aliphatic Group (-CH₂-): Aliphatic C-H stretching vibrations from the cyanomethyl group are expected in the 2850-2960 cm⁻¹ range.
While a specific spectrum for this compound is not available, data from related benzoic acid derivatives supports these expected ranges nist.govnist.govchemicalbook.comchemicalbook.com.
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |
| Nitrile | C≡N stretch | 2240 - 2260 | Medium, Sharp |
| Aromatic | C-H stretch | 3000 - 3100 | Medium |
| Aromatic | C=C stretch | 1450 - 1600 | Medium to Weak |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the substituted benzene ring. The presence of the carboxyl and cyanomethyl groups influences the energy of these transitions.
The UV-Vis spectrum is expected to show absorptions corresponding to:
π → π* transitions: These high-energy transitions occur within the aromatic ring. The substitution pattern on the ring will affect the exact wavelength of maximum absorbance (λmax). For benzoic acid derivatives, these transitions typically result in strong absorption bands below 300 nm researchgate.net.
n → π* transitions: These lower-energy, and typically lower-intensity, transitions involve the promotion of a non-bonding electron from the oxygen of the carbonyl group or the nitrogen of the nitrile group to an anti-bonding π* orbital.
The solvent used for the analysis can influence the position of these absorption bands youtube.com. For a related compound, 2-(cyanomethyl)benzoic acid, UV-Vis spectral data is available, suggesting where absorptions might occur nih.gov.
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Range (nm) |
|---|---|---|
| π → π* | Substituted Benzene Ring | 200 - 280 |
| n → π* | Carbonyl (C=O) | 270 - 300 |
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. It involves scattering light off a molecule and analyzing the energy shifts in the scattered light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for analyzing non-polar and symmetric bonds.
For this compound, a Raman spectrum would provide valuable information, particularly for:
C≡N stretch: The nitrile group often gives a strong and easily identifiable Raman signal.
Aromatic Ring Vibrations: The symmetric "ring-breathing" mode of the benzene ring is typically a very strong band in the Raman spectrum.
While no specific Raman data for this compound has been found, spectral data for the related 2-(cyanomethyl)benzoic acid exists, which can serve as a reference nih.gov.
X-ray Diffraction Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can precisely map the atomic positions within the crystal lattice, providing accurate measurements of bond lengths, bond angles, and intermolecular interactions.
If a suitable single crystal of this compound were analyzed, the study would reveal:
Molecular Conformation: The precise spatial arrangement of the cyanomethyl and carboxyl groups relative to the methyl-substituted benzene ring.
Crystal Packing: How the individual molecules arrange themselves in the solid state. This often involves intermolecular hydrogen bonding, typically forming dimers between the carboxylic acid groups of adjacent molecules, a common feature in the crystal structures of benzoic acids rsc.orgrsc.org.
Crystallographic Parameters: The crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions.
Although a crystal structure for this compound has not been published, numerous studies on substituted benzoic acids provide insight into the likely structural features nih.govresearchgate.netniscpr.res.inresearchgate.net. These studies consistently show the formation of hydrogen-bonded dimers as a primary packing motif.
Table 4: Representative Crystallographic Data for a Substituted Benzoic Acid (Anisic Acid)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a (Å) | 16.98 |
| b (Å) | 10.95 |
| c (Å) | 3.98 |
| β (°) | 98.67 |
| Volume (ų) | 731.4 |
| Z (molecules/unit cell) | 4 |
Data for p-methoxybenzoic acid, a structurally related compound, from Bryan, R. F. (1967) rsc.org.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties of 2-cyanomethyl-5-methylbenzoic acid.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. For this compound, a DFT study would reveal critical information about its chemical behavior.
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity. For this compound, the electron-withdrawing nature of the cyano and carboxylic acid groups, combined with the electron-donating methyl group, would significantly influence the energies and spatial distribution of these frontier orbitals.
Charge Distribution: DFT calculations can generate a map of the electrostatic potential (ESP), which illustrates the charge distribution across the molecule. In this compound, regions of negative potential would be expected around the electronegative oxygen and nitrogen atoms of the carboxylic acid and cyano groups, respectively. These sites would be susceptible to electrophilic attack. Conversely, regions of positive potential would indicate areas prone to nucleophilic attack.
Table 1: Hypothetical DFT Calculation Parameters for this compound
This table outlines typical parameters that would be used in a DFT study of the molecule.
| Parameter | Typical Value/Method | Purpose |
| Functional | B3LYP, M06-2X, ωB97X-D | Approximates the exchange-correlation energy in the DFT calculation. |
| Basis Set | 6-311++G(d,p), cc-pVTZ | Defines the set of mathematical functions used to build molecular orbitals. |
| Solvation Model | PCM, SMD | Simulates the effect of a solvent on the molecule's electronic structure. |
| Property Calculated | HOMO/LUMO Energies, ESP | Determines reactivity, stability, and sites for chemical attack. |
Computational methods can predict various spectroscopic properties, providing a powerful complement to experimental data for structural elucidation.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its theoretical NMR spectrum can be generated. These predicted shifts are valuable for assigning signals in experimental spectra.
Vibrational Frequencies: The vibrational modes of this compound can be calculated, corresponding to the absorption peaks in an Infrared (IR) and Raman spectrum. Key vibrational frequencies would include the O-H stretch of the carboxylic acid, the C=O stretch, and the C≡N stretch of the cyano group. Comparing theoretical frequencies with experimental data can confirm the molecule's structure and functional groups.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
This table presents the typical theoretical frequency ranges for the main functional groups in this compound.
| Functional Group | Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | ~3500 - 3700 (unscaled) |
| Carboxylic Acid | C=O Stretch | ~1700 - 1800 (unscaled) |
| Cyano Group | C≡N Stretch | ~2200 - 2300 (unscaled) |
| Aromatic Ring | C-H Stretch | ~3000 - 3100 (unscaled) |
Theoretical modeling can map out the pathways of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This would allow for the determination of activation energies and reaction thermodynamics, providing insight into reaction feasibility and kinetics. For instance, the mechanism of esterification of the carboxylic acid group or reactions involving the cyanomethyl moiety could be investigated.
Molecular Modeling and Dynamics Simulations
While quantum mechanics focuses on electronic structure, molecular modeling and dynamics simulations explore the physical movements and interactions of atoms and molecules over time.
Conformational Analysis: this compound possesses several rotatable bonds, primarily around the cyanomethyl and carboxylic acid groups. Conformational analysis would involve systematically rotating these bonds to identify the various possible three-dimensional arrangements (conformers) of the molecule and calculating their relative energies. This process identifies the most stable, low-energy conformer(s) that are likely to be populated at room temperature. The orientation of the cyanomethyl group relative to the plane of the benzoic acid is a key conformational feature.
Tautomerism: While less common for this specific structure, theoretical calculations could investigate the potential for tautomerism. For example, the relative stability of the carboxylic acid form versus a potential ketene (B1206846) acetal (B89532) tautomer could be assessed, although the carboxylic acid form is overwhelmingly expected to be more stable.
Molecular dynamics (MD) simulations can model how multiple molecules of this compound interact with each other in a condensed phase or solution.
Intermolecular Interactions: A key interaction for this molecule would be hydrogen bonding between the carboxylic acid groups, leading to the formation of dimers. This is a common motif for carboxylic acids. MD simulations could quantify the strength and dynamics of these hydrogen bonds. Other significant interactions would include dipole-dipole interactions involving the polar cyano group and π-stacking between the aromatic rings.
Self-Assembly: By simulating a system with many molecules, it is possible to predict how they might spontaneously organize, or self-assemble, into larger, ordered structures. The interplay of hydrogen bonding, π-stacking, and other van der Waals forces would dictate the preferred packing arrangement in a solid state or the formation of aggregates in solution.
Quantitative Structure-Property Relationship (QSPR) Studies
The physicochemical properties of this compound are significantly influenced by its substituents: a cyanomethyl group (-CH₂CN) at the ortho position and a methyl group (-CH₃) at the meta position relative to the carboxyl group.
Electron-Withdrawing and Donating Effects:
Substituents on a benzoic acid ring can profoundly alter its acidity (pKa) by either stabilizing or destabilizing the resulting carboxylate anion through inductive and resonance effects. libretexts.org
Cyanomethyl Group (-CH₂CN): The cyanomethyl group is generally considered to be electron-withdrawing. The cyano group (-CN) itself is strongly electron-withdrawing due to the electronegativity of the nitrogen atom and the triple bond. This effect is transmitted through the methylene (B1212753) (-CH₂-) spacer to the benzene (B151609) ring. As an ortho substituent, the electron-withdrawing nature of the cyanomethyl group is expected to stabilize the negative charge of the carboxylate anion upon dissociation, thereby increasing the acidity of the benzoic acid (resulting in a lower pKa) compared to unsubstituted benzoic acid. pharmaguideline.comopenstax.org Electron-withdrawing groups increase the delocalization of the negative charge, leading to a more stable conjugate base. psu.edu
Methyl Group (-CH₃): The methyl group is a weak electron-donating group. pharmaguideline.com When placed at the meta position, it primarily exerts a weak positive inductive effect (+I), which tends to destabilize the carboxylate anion by increasing electron density on the ring. This destabilization makes the acid weaker (higher pKa) than it would be without the methyl group.
Steric Hindrance:
The presence of a substituent at the ortho position (the position adjacent to the carboxyl group) can introduce steric hindrance. In this compound, the cyanomethyl group at the 2-position can sterically interact with the carboxyl group. This interaction may force the carboxyl group out of the plane of the benzene ring, a phenomenon known as the "ortho-effect". libretexts.org This disruption of coplanarity can affect the resonance stabilization between the carboxyl group and the aromatic ring, which in turn influences the molecule's acidity and other properties. Almost all ortho-substituents, regardless of their electronic nature, tend to increase the acid strength of a benzoic acid. libretexts.org
Lipophilicity (XlogP):
Lipophilicity, often quantified by the logarithm of the partition coefficient (logP), is a critical parameter in medicinal chemistry and environmental science. It describes a compound's affinity for a nonpolar environment versus an aqueous one. The calculated value, XlogP, is a theoretical prediction of this property.
The methyl group is hydrophobic and generally increases the lipophilicity of a molecule.
The cyanomethyl group has a more complex effect. While the methylene component is lipophilic, the polar cyano group can engage in dipole-dipole interactions and potentially hydrogen bonding, which can decrease lipophilicity.
Table 1: Summary of Substituent Effects on this compound
| Substituent | Position | Electronic Effect | Expected Impact on Acidity (pKa) | Steric Effect | Expected Impact on Lipophilicity |
|---|---|---|---|---|---|
| Cyanomethyl (-CH₂CN) | 2 (ortho) | Electron-withdrawing | Increase (lower pKa) | Significant (ortho-effect) | Ambivalent |
| Methyl (-CH₃) | 5 (meta) | Electron-donating | Decrease (higher pKa) | Minimal | Increase |
| Carboxyl (-COOH) | 1 | Electron-withdrawing | Defines acidity | - | Decrease |
Prediction of Collision Cross Section (CCS) Values for Gas-Phase Ion Mobility
Gas-phase ion mobility spectrometry (IMS) is an analytical technique that separates ions based on their size, shape, and charge as they drift through a buffer gas under the influence of an electric field. ntnu.eduwikipedia.org The collision cross section (CCS) is a key parameter derived from these experiments, representing the effective area of the ion that interacts with the buffer gas. nih.gov CCS values are highly characteristic of a molecule's three-dimensional structure and are increasingly used as an additional identifier in analytical chemistry, particularly when coupled with mass spectrometry (IM-MS). nih.govnih.gov
Predicting CCS values computationally has become a vital area of research, especially for identifying novel or unknown substances where authentic standards are unavailable. nih.gov Machine learning (ML) models are at the forefront of these predictive efforts. nih.govdntb.gov.ua These models are trained on large datasets of experimentally determined CCS values and corresponding molecular descriptors. semanticscholar.orgresearchgate.net
For this compound, a predicted CCS value would serve as a valuable analytical parameter. The prediction process typically involves:
Generating a 3D conformation of the ion (e.g., the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻).
Calculating a wide range of molecular descriptors that encode structural and chemical information.
Using a trained ML model, such as a support vector machine or a neural network, to predict the CCS value based on these descriptors. semanticscholar.orgresearchgate.net
The accuracy of these predictions can be quite high, often with relative errors below 5%, providing significant confidence in the structural annotation of unknown compounds. semanticscholar.org The predicted CCS value for this compound would reflect the specific spatial arrangement of its cyanomethyl, methyl, and carboxyl groups, offering a unique fingerprint for its identification in complex mixtures. nih.gov
Table 2: Conceptual Framework for CCS Prediction of this compound
| Step | Description | Relevance to this compound |
|---|---|---|
| 1. Ion Formation | The molecule is ionized, typically forming [M+H]⁺ or [M-H]⁻ in the gas phase. | The specific site of protonation or deprotonation will influence the ion's conformation. |
| 2. Conformational Analysis | Computational methods determine the most stable 3D structure(s) of the ion. | The orientation of the ortho-cyanomethyl group relative to the carboxyl group is a key structural feature. |
| 3. Descriptor Calculation | Software calculates hundreds of numerical descriptors (e.g., size, shape, electronic properties). | These descriptors numerically capture the unique topology and properties of the substituted benzoic acid. |
| 4. ML Model Prediction | A pre-trained algorithm uses the descriptors to predict a CCS value (in Ų). | The predicted CCS value serves as a theoretical reference for comparison against experimental data. |
Coordination Chemistry of 2 Cyanomethyl 5 Methylbenzoic Acid As a Ligand
Ligand Design Principles and Chelation Properties
The unique structure of 2-Cyanomethyl-5-methylbenzoic acid, featuring both a carboxylate and a nitrile functional group, positions it as a ligand with significant potential in coordination chemistry. These two groups, with their distinct electronic properties and spatial arrangement, are key to its ability to coordinate with metal ions.
Coordination Modes of Carboxylate and Nitrile Functional Groups
The carboxylate group (–COOH) is a highly versatile functional group in coordination chemistry, capable of binding to metal ions in several ways. researchgate.net These include monodentate, where only one oxygen atom coordinates to the metal, and bidentate chelation, where both oxygen atoms bind to the same metal center. wikipedia.org Furthermore, the carboxylate group can act as a bridging ligand, connecting two or more metal centers in various conformations such as syn-syn, syn-anti, or anti-anti. researchgate.net The specific coordination mode adopted often depends on factors like the nature of the metal ion, the solvent used, and the reaction conditions. researchgate.net
Potential for Polydentate Coordination and Chelate Ring Formation
This compound possesses the structural requisites to act as a polydentate ligand, meaning it can bind to a central metal atom through two or more donor atoms simultaneously. youtube.com The presence of both the carboxylate and the cyanomethyl groups allows for the formation of a stable chelate ring, a process characterized by multiple coordinate bonds between the ligand and the metal ion. accessscience.com
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound can be achieved through various established methods in coordination chemistry. The characterization of these complexes is essential to understand their structural and electronic properties.
Complexation with Transition Metal Ions
Transition metals are known to form a wide array of complexes with carboxylate-containing ligands. wikipedia.org The synthesis of transition metal complexes with this compound would typically involve the reaction of a soluble salt of the desired transition metal (e.g., chlorides, acetates, or nitrates) with the ligand in a suitable solvent. rasayanjournal.co.in The reaction conditions, such as pH and temperature, can be adjusted to promote the formation of specific complex structures. mdpi.com
The resulting complexes can be characterized by a range of analytical techniques. Infrared (IR) spectroscopy can confirm the coordination of the carboxylate and nitrile groups by observing shifts in their characteristic vibrational frequencies. Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional structure, including bond lengths, bond angles, and the coordination geometry around the metal ion. researchgate.netacs.org The study of related benzoic acid derivatives shows that transition metals can adopt various geometries, such as square-planar, tetrahedral, and octahedral, depending on the ligand and the metal ion. researchgate.net
Complexation with Main Group Metal Ions (e.g., magnesium complexes with related benzoic acids)
Main group metals also form complexes with benzoic acid derivatives. For instance, magnesium complexes with ligands containing carboxylate groups have been studied. nih.gov In aqueous media, magnesium ions are typically coordinated by water molecules, and the formation of a complex with a ligand like this compound would involve the displacement of these water molecules. nih.gov
The synthesis would likely proceed by reacting a magnesium salt with the ligand under controlled conditions. Characterization would similarly rely on spectroscopic and crystallographic methods. In many magnesium-carboxylate complexes, the coordination is often inner-sphere, with the carboxylate group directly binding to the magnesium ion. nih.gov The coordination geometry around the magnesium ion in such complexes is commonly octahedral. nih.gov
Applications of Coordination Compounds in Catalysis
Transition metal complexes are widely utilized as catalysts in a variety of organic reactions. researchgate.netrsc.org The coordination of a ligand like this compound to a metal center can modulate its catalytic activity and selectivity. The electronic and steric environment provided by the ligand plays a crucial role in the catalytic cycle. rsc.org
For example, metal complexes derived from ligands similar to this compound could potentially be used in reactions such as oxidation, reduction, and carbon-carbon bond formation. The presence of both a "hard" carboxylate donor and a "softer" nitrile donor could offer unique properties for substrate activation. Furthermore, the development of photocatalytic systems using metal complexes has gained significant attention, and ruthenium-based complexes, for instance, have been explored for their photocatalytic capabilities in various transformations. nih.govcore.ac.uk The design of the ligand is critical in tuning the photophysical and redox properties of the metal complex for efficient catalysis. nih.gov
Metal Complexes as Catalysts for Organic Transformations
The bifunctional nature of this compound, possessing both a carboxylate and a cyanomethyl group, suggests its potential to form metal complexes that can act as effective catalysts in a range of organic transformations. The carboxylate group can form robust bonds with metal ions, creating a stable coordination complex. Simultaneously, the cyanomethyl group, with its nitrogen lone pair and π-system, can either coordinate to the metal center or act as a functional group that influences the catalytic activity through electronic or steric effects.
Based on analogous systems involving cyanobenzoic acids and other bifunctional ligands, metal complexes of this compound could be anticipated to catalyze reactions such as:
Coupling Reactions: The steric and electronic properties imparted by the ligand could influence the efficiency and selectivity of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The cyanomethyl group might play a role in stabilizing catalytic intermediates.
Oxidation Reactions: Metal complexes are widely used as catalysts for the oxidation of various organic substrates. The specific coordination environment provided by this compound could tune the redox potential of the metal center, making it a suitable catalyst for selective oxidation of alcohols, alkenes, or other functional groups.
Cyanation Reactions: Although part of the ligand itself, the presence of the cyano group could be leveraged in the design of catalysts for cyanation reactions, a crucial transformation in the synthesis of pharmaceuticals and agrochemicals. For instance, a metal complex could facilitate the transfer of a cyanide group from a reagent to an organic substrate. Research on other cyano-containing ligands has shown their utility in such transformations. google.com
The table below outlines potential catalytic applications based on studies of similar ligand systems.
| Catalytic Reaction | Potential Metal Center | Plausible Role of the Ligand |
| Suzuki Coupling | Palladium(II), Nickel(II) | Stabilizes the metal center; electronic effects of the cyano group may influence reductive elimination. |
| Alcohol Oxidation | Ruthenium(III), Copper(II) | Modulates the redox potential of the metal; may facilitate substrate binding. |
| Cyanosilylation of Aldehydes | Titanium(IV), Zinc(II) | The Lewis acidic metal center, coordinated by the ligand, activates the aldehyde. nih.govnih.gov |
It is important to note that the actual catalytic performance would be highly dependent on the chosen metal, the reaction conditions, and the specific coordination mode of the this compound ligand.
Role in Supported Catalysis and Material Science Applications
The structure of this compound makes it a prime candidate for use in supported catalysis and the development of advanced materials like Metal-Organic Frameworks (MOFs).
Supported Catalysis:
The carboxylic acid function allows for the straightforward immobilization of its metal complexes onto solid supports, such as silica, alumina, or polymers. rsc.org This heterogenization of a homogeneous catalyst offers significant advantages, including ease of separation of the catalyst from the reaction mixture, potential for catalyst recycling, and improved stability.
The general strategy for creating such a supported catalyst would involve:
Synthesis of the metal complex with this compound.
Anchoring of the complex onto a functionalized support material, often through the formation of an amide or ester linkage with the carboxylic acid group of the ligand.
The cyanomethyl group could also play a role in the interaction with the support material or influence the accessibility of the catalytic sites.
Material Science Applications (Metal-Organic Frameworks):
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.govresearchgate.net The bifunctional and rigid nature of this compound makes it an excellent candidate for a linker in the synthesis of novel MOFs.
The resulting MOFs could exhibit interesting properties and applications:
Heterogeneous Catalysis: The metal nodes within the MOF could act as catalytic sites, or the ligand itself could be catalytically active. The defined pore structure of the MOF could lead to size- and shape-selective catalysis. For example, MOFs constructed from similar cyanobenzoic acid ligands have shown catalytic activity.
Gas Storage and Separation: The porosity and chemical nature of the framework, influenced by the cyanomethyl groups lining the pores, could be tailored for the selective adsorption of specific gases.
Sensing: The presence of the cyano groups could allow for specific interactions with analytes, making the MOF a potential platform for chemical sensors.
The table below summarizes the potential roles of this compound in these applications.
| Application | Role of this compound | Potential Advantages |
| Supported Catalysis | Acts as a bridge to anchor metal complexes to a solid support. | Facilitates catalyst recovery and reuse; enhances catalyst stability. rsc.org |
| Metal-Organic Frameworks (MOFs) | Serves as an organic linker connecting metal nodes to form a porous framework. | Enables creation of materials with high surface area and tunable porosity for catalysis, separation, and sensing. nih.govresearchgate.net |
The development of catalysts and materials based on this compound is a promising area for future research, building upon the established principles of coordination chemistry and materials science.
Applications of 2 Cyanomethyl 5 Methylbenzoic Acid in Advanced Organic Synthesis and Materials Science
As a Versatile Building Block for Complex Organic Molecules
The unique arrangement of functional groups in 2-cyanomethyl-5-methylbenzoic acid allows it to serve as a foundational component for constructing intricate molecular frameworks. The carboxylic acid and the cyanomethyl group provide two distinct points for chemical modification, enabling the regioselective formation of new bonds and the assembly of complex ring systems.
Synthetic Intermediate for Complex Chemical Architectures
Research has identified this compound as a key intermediate in the synthesis of substituted isoquinoline (B145761) compounds. epo.org Specifically, it is utilized in the preparation of advanced heterocyclic systems that are investigated for their therapeutic potential. One of the notable applications is in the synthesis of isoquinolinone derivatives that function as Poly(ADP-ribose) polymerase (PARP) inhibitors. epo.org
The synthesis process involves converting this compound into a more reactive acid chloride. This is typically achieved by treating it with an agent like oxalyl dichloride in a suitable solvent such as tetrahydrofuran. This activated intermediate is then reacted with other molecules to construct the core isoquinolinone structure, which is a critical pharmacophore in certain targeted cancer therapies.
Precursor in the Development of Functional Molecules
Building on its role as a synthetic intermediate, this compound is a direct precursor to functional molecules with specific biological activities. Its most significant contribution is in the development of PARP inhibitors, a class of targeted therapeutic agents. epo.org PARP enzymes are involved in DNA repair, and their inhibition is a key strategy in treating certain types of cancers. The isoquinolinone scaffold, constructed using this benzoic acid derivative, is designed to interact with the active site of the PARP enzyme.
The table below outlines the progression from the starting material to the functional molecule class.
| Starting Material | Intermediate Class | Functional Molecule Class | Therapeutic Target |
| This compound | Isoquinolinone Derivatives | PARP Inhibitors | Poly(ADP-ribose) polymerase (PARP) |
Contributions to Materials Science
While the primary documented use of this compound is in organic synthesis for medicinal applications, its structure suggests potential utility in materials science. The carboxylic acid group can act as an anchor to surfaces or as a reactive site for polymerization, and the polar nitrile group can influence intermolecular interactions. However, specific, documented applications in this field are not widely reported in scientific literature.
Development of Chemical Intermediates for Polymer Synthesis
In principle, the dicarboxylic acid derivative of the title compound, 2-(carboxymethyl)-5-methylbenzoic acid, could serve as a monomer in polycondensation reactions. The two carboxylic acid groups would allow it to react with diols to form polyesters or with diamines to form polyamides. The asymmetric and substituted nature of this monomer could be used to impart specific properties, such as thermal stability or altered solubility, to the resulting polymers. As of now, this remains a theoretical application, with specific examples not being prominent in published research.
Use in Surface Modification and Functional Material Design
The carboxylic acid function of this compound provides a potential attachment point for modifying the surfaces of various substrates, such as metal oxides or nanoparticles. Such modifications can alter the surface properties, for instance, by changing its hydrophobicity or by introducing a reactive handle (the nitrile group) for further functionalization. This could be relevant in the design of functional materials for chromatography, sensing, or as adhesion promoters, though specific instances of this application are not currently documented.
Integration into Advanced Organic Materials
The rigid aromatic core and polar functional groups of this compound make it a candidate for integration into advanced organic materials. Its derivatives could potentially be incorporated into structures like liquid crystals, organic semiconductors, or specialty pigments where molecular shape and electronic properties are crucial. For example, a related compound, 2-(carboxymethyl)-5-methoxybenzoic acid, has been noted for its use in heat-developable photographic film, highlighting how such structures can be integrated into functional material layers. This suggests a hypothetical, yet plausible, role for this compound derivatives in similar technologies.
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The development of novel, efficient, and sustainable synthetic routes for obtaining 2-Cyanomethyl-5-methylbenzoic acid and its derivatives is an active area of research. Traditional methods for the synthesis of cyanomethylbenzoic acids can involve multiple steps and the use of hazardous reagents. Current research focuses on overcoming these limitations through innovative catalytic systems and process optimization.
A promising approach involves the use of continuous flow chemistry. nih.gov This technique allows for the precise control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and reduced waste generation. The continuous synthesis of substituted benzoic acids has been demonstrated, showcasing the potential for greener and more efficient production. nih.gov For instance, the oxidation of substituted toluenes to their corresponding benzoic acids can be achieved with high efficiency using oxygen as a green oxidant in a continuous-flow setup. While not yet specifically reported for this compound, this methodology presents a viable and sustainable alternative to traditional batch processes.
Another area of exploration is the development of novel catalytic systems for the key bond-forming reactions. For example, the synthesis of 2-(cyanomethyl)benzoic esters has been achieved through a novel carbon-carbon bond cleavage of indanone derivatives. researchgate.netnih.gov This reaction can be performed under mild conditions and even electrochemically, avoiding the need for external chemical bases. researchgate.netnih.gov Adapting such innovative C-C bond formation or cleavage strategies could lead to more direct and atom-economical routes to this compound.
Furthermore, research into the direct cyanation of benzoic acid derivatives offers a potential pathway to streamline the synthesis. While challenging, recent advancements in paired electrosynthesis in liquid ammonia (B1221849) have shown the feasibility of direct nitrile synthesis from carboxylic acids at room temperature, eliminating the need for toxic reagents or expensive catalysts. The application of such a method to 5-methylbenzoic acid could provide a direct and environmentally benign route to the target compound.
Exploration of Unconventional Reactivity Profiles
The unique arrangement of the cyanomethyl, methyl, and carboxylic acid functionalities on the benzene (B151609) ring of this compound gives rise to a rich and underexplored reactivity profile. The interplay between these groups can be harnessed to develop novel transformations and access complex molecular architectures.
The cyanomethyl group is a versatile functional handle that can participate in a variety of reactions. Its methylene (B1212753) protons are acidic and can be deprotonated to form a nucleophilic carbanion, which can then react with various electrophiles. This reactivity can be exploited for the introduction of new substituents at the benzylic position. Moreover, the nitrile group itself can undergo a range of transformations, including hydrolysis to a carboxylic acid or an amide, reduction to an amine, or participation in cycloaddition reactions.
The carboxylic acid group, in addition to its typical acidity and ability to form esters and amides, can also influence the reactivity of the aromatic ring. It is a meta-directing group in electrophilic aromatic substitution reactions. However, its electronic influence, in concert with the cyanomethyl and methyl groups, could lead to unconventional regioselectivity in certain transformations.
Recent studies on related cyanomethyl-substituted aromatic compounds have revealed novel reactivity patterns. For example, 2-(cyanomethyl)benzonitriles have been shown to undergo nickel-catalyzed tandem addition/cyclization with arylboronic acids to afford aminoisoquinolines. researchgate.net This type of transformation, if applied to derivatives of this compound, could open up new avenues for the synthesis of complex heterocyclic scaffolds. The exploration of such unconventional, transition-metal-catalyzed cross-coupling and cyclization reactions is a key direction for future research.
Advanced Applications in Diverse Chemical Fields
The structural motifs present in this compound make it a valuable building block for the synthesis of a wide range of functional molecules with potential applications in medicinal chemistry, materials science, and agrochemicals.
In the realm of medicinal chemistry, benzoic acid derivatives are known to exhibit a broad spectrum of biological activities. nih.govresearchgate.netpreprints.org For instance, various substituted benzoic acids have been investigated as inhibitors of enzymes such as influenza neuraminidase. nih.gov The cyanomethyl group can also contribute to biological activity, and its presence in a molecule can modulate properties like binding affinity and metabolic stability. Derivatives of this compound could be synthesized and screened for their potential as novel therapeutic agents. The compound itself can be considered a lead structure for the development of new drugs targeting a variety of diseases.
In materials science, the rigid aromatic core and the reactive functional groups of this compound make it an attractive monomer for the synthesis of novel polymers and functional materials. The carboxylic acid can be used for the formation of polyesters or polyamides, while the cyanomethyl group can be transformed to introduce other functionalities or to act as a cross-linking site. The incorporation of this building block into polymer chains could lead to materials with tailored thermal, mechanical, and optical properties.
Furthermore, the structural features of this compound suggest its potential use in the development of agrochemicals. Many commercial pesticides and herbicides contain substituted benzoic acid or nitrile moieties. By systematically modifying the structure of this compound, it may be possible to develop new and effective crop protection agents.
Integration with High-Throughput Experimentation and Automated Synthesis Platforms
The exploration of the full potential of this compound and its derivatives can be significantly accelerated through the integration of high-throughput experimentation (HTE) and automated synthesis platforms. These technologies enable the rapid synthesis and screening of large libraries of compounds, facilitating the discovery of new reactions, optimization of reaction conditions, and identification of molecules with desired properties.
HTE platforms can be employed to systematically investigate the reactivity of this compound under a wide range of conditions. By running numerous reactions in parallel in microplate format, researchers can quickly identify optimal catalysts, solvents, and temperatures for various transformations. This approach is particularly valuable for exploring the unconventional reactivity profiles discussed in section 8.2 and for developing novel synthetic routes with enhanced efficiency.
Automated synthesis platforms, including flow chemistry systems, can be utilized for the on-demand synthesis of libraries of this compound derivatives. nih.gov By programming a sequence of reactions, a variety of analogues with different substituents can be prepared in a rapid and reproducible manner. This is crucial for structure-activity relationship (SAR) studies in drug discovery and for the systematic investigation of the properties of new materials. The use of continuous flow reactors, in particular, offers advantages in terms of scalability and safety, especially when dealing with hazardous reagents or exothermic reactions. nih.gov
The data generated from HTE and automated synthesis can be coupled with computational modeling and machine learning algorithms to accelerate the discovery process further. By building predictive models based on experimental data, it may be possible to identify promising candidate molecules for specific applications even before their synthesis and testing, thus saving time and resources. The integration of these modern technologies is poised to revolutionize the way research is conducted on versatile building blocks like this compound.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-cyanomethyl-5-methylbenzoic acid?
The synthesis typically involves functionalization of a benzoic acid scaffold. A common approach is to introduce the cyanomethyl group via nucleophilic substitution or coupling reactions. For example:
- Step 1 : Start with 5-methylbenzoic acid. Protect the carboxylic acid group using methyl or tert-butyl esters to avoid side reactions .
- Step 2 : Brominate or chlorinate the aromatic ring at the ortho position relative to the methyl group.
- Step 3 : Perform a cyanation reaction using KCN or NaCN in polar aprotic solvents (e.g., DMF) under controlled pH to introduce the cyanomethyl group .
- Step 4 : Deprotect the carboxylic acid group using acidic or basic hydrolysis.
Key considerations : Monitor reaction progress via TLC or HPLC. Purity can be assessed using recrystallization (e.g., ethanol/water mixtures) .
Q. How can spectroscopic techniques validate the structure of this compound?
- NMR :
- FT-IR : Confirm the nitrile stretch (~2200 cm⁻¹) and carboxylic acid O-H stretch (2500–3000 cm⁻¹) .
- Mass Spectrometry : Use ESI-MS or GC-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₀H₉NO₂: 175.16) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Software : Refine structures using SHELXL (for small molecules) to model bond lengths, angles, and torsional angles. Address disorder in the cyanomethyl group by applying restraints .
- Common Issues :
Q. Example Refinement Metrics :
| Parameter | Value |
|---|---|
| R-factor | < 0.05 |
| CCDC Deposition | 2XXXXX |
Q. How does the Abraham solvation model predict the solubility of this compound in organic solvents?
The Abraham model correlates solubility with solute-solvent interactions:
- Equation :
Where (excess molar refraction), (polarity), and (H-bonding) are solvent descriptors.
Q. Application :
- Use experimentally determined solubility in alcohols (e.g., methanol, ethanol) and esters (methyl acetate) to derive coefficients (Table 1) .
- Validation : Compare predicted vs. experimental values (error margins < 5%).
Q. Table 1. Solubility in Selected Solvents
| Solvent | Experimental | Predicted |
|---|---|---|
| Methanol | -1.52 | -1.48 |
| Ethyl acetate | -2.31 | -2.29 |
Q. What strategies address contradictory reactivity data in medicinal chemistry applications of this compound?
- Case Study : If the compound shows inconsistent inhibition of enzyme targets (e.g., COX-2):
- Experimental Controls : Validate assay conditions (pH, temperature, co-solvents like DMSO ≤ 1% v/v).
- Metastable Polymorphs : Characterize solid-state forms via PXRD to rule out polymorph-driven activity differences .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to compare binding energies of tautomers or conformers .
Key Insight : Contradictions may arise from protonation states of the carboxylic acid group (pKa ~ 4.5). Perform assays at physiological pH (7.4) with buffer controls .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
